2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazole consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Synthesis and Antibacterial Activity
- Antibacterial Properties and Chemotherapeutic Potential : A study described the synthesis of derivatives related to isoindole-1,3-dione, which involved reactions leading to compounds with potential antibacterial properties. These synthesized compounds were evaluated against various bacterial strains, aiming to explore their chemotherapeutic properties (Ahmed et al., 2006). Similarly, the synthesis and antimicrobial evaluation of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives were reported, highlighting their antibacterial activities against multiple bacterial and fungal strains (Jat et al., 2006).
Material Science Applications
- Corrosion Inhibition for Mild Steel : Novel compounds synthesized incorporating the isoindole-1,3-dione framework were tested as corrosion inhibitors for mild steel in an acidic environment. These studies demonstrated that the synthesized compounds effectively inhibit corrosion, with their efficiency increasing with concentration. The findings support the potential application of such compounds in protecting metals from corrosion (Chadli et al., 2017).
Coordination Chemistry and Luminescence
- Complex Synthesis and Photophysical Properties : The synthesis of Cu(I) and Zn(II) complexes using new sulfur-bearing isoxazole- or pyrazole-based ligands was explored. These complexes were characterized, and their structures were analyzed, revealing insights into their coordination chemistry and photophysical properties. This research illustrates the utility of isoindole-1,3-dione derivatives in developing new materials with potential applications in luminescence and materials chemistry (Urdaneta et al., 2015).
Synthetic Chemistry and Heterocyclic Compounds
- Novel Synthetic Routes for Heterocyclic Compounds : Research into the Rh(III)-catalyzed dehydrogenative annulation and spirocyclization of indoles with maleimides highlighted a method for accessing isogranulatimide alkaloid analogues. This methodology allows for the synthesis of highly functionalized compounds with broad substrate scope, showcasing the versatility of isoindole-1,3-dione derivatives in constructing complex heterocyclic structures (Shinde et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a 1h-pyrazol-1-yl group, have been reported to undergo rhodium (iii)-catalyzed c–h bond functionalization
Mode of Action
Related compounds have been shown to undergo rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products . It’s plausible that MFCD02029272 might exhibit a similar mode of action, but this needs to be confirmed through experimental studies.
Biochemical Pathways
Compounds with similar structures have been implicated in the functionalization of c–h bonds . This process can lead to the synthesis of either C–H alkenylation products or indazole products , which can have various downstream effects depending on the specific context.
Result of Action
Related compounds have been shown to undergo rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization, leading to the synthesis of either c–h alkenylation products or indazole products . These products can have various effects at the molecular and cellular level, depending on their specific structures and the context in which they are produced.
Action Environment
It’s known that the solvent used can control the c–h bond functionalization of related compounds
Biochemical Analysis
Biochemical Properties
2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions suggest that this compound may have antioxidant properties, potentially protecting cells from oxidative damage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For instance, it can modulate the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines . Additionally, this compound affects gene expression by upregulating genes associated with antioxidant responses and downregulating those involved in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific sites on enzymes, inhibiting their activity. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins. Additionally, this compound can activate transcription factors like Nrf2, which promotes the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several weeks . Long-term studies have shown that the compound maintains its biological activity, although slight decreases in potency may occur over extended periods . These findings suggest that this compound is suitable for long-term biochemical studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of careful dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that are excreted through the urine . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters such as P-glycoprotein, which facilitates its distribution across cell membranes . Additionally, binding proteins in the blood, such as albumin, help in the systemic distribution of the compound . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . In the mitochondria, this compound exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial integrity . This subcellular localization is essential for its biological activity and therapeutic potential.
Properties
IUPAC Name |
2-[3-(3-nitropyrazol-1-yl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-13-10-4-1-2-5-11(10)14(20)17(13)8-3-7-16-9-6-12(15-16)18(21)22/h1-2,4-6,9H,3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQDZYZZBPIGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=CC(=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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